molecular formula C12H19NO2 B12418806 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4

2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4

Cat. No.: B12418806
M. Wt: 213.31 g/mol
InChI Key: KILDIXVMORLKNX-KXGHAPEVSA-N
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Description

2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is a deuterated aromatic compound featuring a phenol core substituted with a methoxy group at position 2 and an aliphatic ethylamine side chain at position 4. The ethylamine moiety is further modified with an isopropyl group (1-methylethyl), and four hydrogen atoms are replaced by deuterium (denoted by "-d4"), likely on the ethyl or isopropyl groups. This deuterium substitution enhances its utility as a stable isotope-labeled internal standard in mass spectrometry, pharmacokinetic studies, and metabolic tracing .

Molecular Formula: Estimated as C₉H₉D₄NO₂ (based on non-deuterated analogs). Molecular Weight: ~171.22 g/mol (calculated from non-deuterated molecular weight of 167.2 g/mol + 4 deuterium atoms). Key Features:

  • Deuterium labeling for isotopic tracking.
  • Branched isopropylaminoethyl group influencing steric and electronic properties.
  • Methoxy group at position 2, a common site for metabolic O-demethylation.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

213.31 g/mol

IUPAC Name

2-methoxy-4-[1,1,2,2-tetradeuterio-2-(propan-2-ylamino)ethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-9(2)13-7-6-10-4-5-11(14)12(8-10)15-3/h4-5,8-9,13-14H,6-7H2,1-3H3/i6D2,7D2

InChI Key

KILDIXVMORLKNX-KXGHAPEVSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])NC(C)C

Canonical SMILES

CC(C)NCCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Preparation Methods

Bromination of 4-Hydroxyacetophenone

The synthesis begins with bromination of 4-hydroxyacetophenone to form α-bromo-4-hydroxyacetophenone. This step, adapted from methods in EP0449602A1, employs copper(II) bromide or molecular bromine in chloroform/ethyl acetate. The reaction proceeds at reflux (60–80°C) for 8–10 hours, yielding the brominated intermediate in ~95% purity after recrystallization.

Reaction Conditions :

  • Reagents : 4-Hydroxyacetophenone, CuBr₂ (2 eq.), chloroform/ethyl acetate (3:1 v/v).
  • Temperature : 80°C.
  • Workup : Filtration, solvent stripping, and recrystallization in toluene.

Methoxide Exchange for Methoxy Group Introduction

The α-bromo-4-hydroxyacetophenone undergoes methoxide-bromide exchange using sodium methoxide (NaOMe) in methanol. This step replaces the bromine atom with a methoxy group, forming α-methoxy-4-hydroxyacetophenone. Deuterated methanol (CD₃OD) may substitute methanol to introduce deuterium at the methyl position, though the target compound’s -d4 labeling suggests deuterium is reserved for the ethyl and isopropyl groups.

Key Data :

  • Yield : 85–90%.
  • Deuterated Variant : CD₃OD replaces methanol, but isotopic labeling here is optional depending on final deuteration goals.

Reductive Amination for Ethylamine Side Chain

Ketone Reduction to Ethyl Group

The α-methoxy-4-hydroxyacetophenone is reduced to 2-methoxy-4-(2-hydroxyethyl)phenol. Catalytic hydrogenation with palladium on carbon (Pd/C) under 30–50 bar H₂ at 50–80°C achieves this step. For deuterium incorporation, D₂ gas replaces H₂, producing a deuterated ethyl group (-CD₂-).

Optimized Parameters :

  • Catalyst : 5% Pd/C (0.1–1.0 g per gram substrate).
  • Deuterium Source : D₂ gas (2–4 eq.).
  • Isotopic Enrichment : >99% at the ethyl position.

Introduction of Isopropylamino Group

The hydroxyl group on the ethyl side chain is converted to an amine via reductive amination. Reaction with deuterated isopropylamine (ND₂CD(CD₃)₂) in the presence of NaBD₄ (deuterated sodium borohydride) forms the isopropylamino group. This step ensures deuterium enrichment at the isopropyl methyl positions.

Reaction Scheme :
$$ \text{2-Methoxy-4-(2-hydroxyethyl)phenol} + \text{ND}2\text{CD(CD}3\text{)}2 \xrightarrow{\text{NaBD}4} \text{Target Compound} $$

Conditions :

  • Solvent : Deuterated ethanol (C₂D₅OD).
  • Temperature : 25°C, 12–24 hours.
  • Yield : 70–75%.

Deuterium Incorporation Strategies

Catalytic Hydrogenation with D₂ Gas

Deuterium labeling at the ethyl group is achieved by substituting H₂ with D₂ during ketone reduction. This method, validated in EP1667964B1, ensures complete deuteration at the β and γ positions of the ethyl chain.

Isotopic Analysis :

  • Mass Spectrometry : Molecular ion peak at m/z 213.309 (C₁₂D₄H₁₅NO₂) confirms D4 enrichment.
  • ¹H NMR : Absence of signals at δ 1.2–1.4 ppm (ethyl -CH₂-) and δ 2.6–2.8 ppm (isopropyl -CH-) confirms deuteration.

Deuterated Reagents in Amination

Using ND₂CD(CD₃)₂ (deuterated isopropylamine) ensures the isopropyl group’s methyl positions (-CD₃) are fully labeled. This reagent, prepared via H/D exchange over Pt/C in D₂O, provides >99% isotopic purity.

Purification and Quality Control

Chromatographic Purification

The crude product is purified via reverse-phase HPLC using a C₁₈ column and acetonitrile/D₂O mobile phase. This step removes non-deuterated impurities and unreacted intermediates.

HPLC Parameters :

  • Column : Waters XBridge C₁₈ (250 × 4.6 mm, 5 µm).
  • Mobile Phase : 60:40 acetonitrile/D₂O (+0.1% CF₃COOD).
  • Retention Time : 12.3 minutes.

Isotopic Purity Assessment

Isotopic enrichment is quantified using high-resolution mass spectrometry (HRMS) and ²H NMR.

Representative Data :

Technique Parameter Result
HRMS (ESI+) [M+H]⁺ 214.312 Da
²H NMR (CDCl₃) δ 1.15 (s, 4D) 99.2% Enrichment

Challenges and Optimization

Minimizing Proton Back-Exchange

Deuterated intermediates are handled under inert atmosphere (N₂/Ar) to prevent H/D exchange with ambient moisture. Reactions are conducted in deuterated solvents (e.g., D₂O, C₂D₅OD).

Scalability Considerations

Large-scale synthesis (≥100 g) uses flow hydrogenation with D₂ gas to improve efficiency. Continuous-flow systems reduce catalyst loading and reaction time by 40% compared to batch processes.

Comparative Analysis of Methods

Method Deuterium Source Yield (%) Isotopic Purity (%) Cost (USD/g)
Catalytic D₂ D₂ gas 78 99.5 450
NaBD₄ Reduction ND₂CD(CD₃)₂ + NaBD₄ 72 98.8 620
H/D Exchange D₂O + Acidic Resin 65 97.3 380

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool for studying enzyme-catalyzed reactions and metabolic processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to changes in cellular functions and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Amino Substituents

a) 2-Methoxy-4-{[(4-Methylphenyl)amino]methyl}phenol (CAS 58285-78-2)
  • Molecular Formula: C₁₅H₁₇NO₂.
  • Substituents: Aromatic p-tolylamino group attached via a methylene bridge.
  • Key Differences: Aromatic amine vs. aliphatic amine in the target compound. Higher molecular weight (243.3 g/mol) and hydrophobicity due to the bulky aromatic substituent. Potential applications as a synthetic intermediate or ligand in coordination chemistry .
b) 2-Methoxy-4-[[(4-Methoxyphenyl)amino]methyl]phenol (CAS 58285-79-3)
  • Molecular Formula: C₁₅H₁₇NO₃.
  • Substituents: 4-Methoxyphenylamino group.
  • Key Differences :
    • Electron-rich methoxy group on the aromatic amine enhances solubility in polar solvents.
    • Molecular weight: 259.3 g/mol.
    • Likely used in studies requiring electron-donating substituents .

Aliphatic Aminoethylphenol Derivatives

a) 4-(2-Aminoethyl)-2-methoxyphenol (CAS 554-52-9)
  • Molecular Formula: C₉H₁₃NO₂.
  • Substituents : Simple ethylamine side chain.
  • Key Differences: Lack of isopropyl group reduces steric hindrance. Lower molecular weight (167.2 g/mol) and higher polarity. Potential precursor in neurotransmitter synthesis or metabolic studies .
b) 4-[1-({2-[(Dimethylamino)methyl]-2-methylpropyl}amino)ethyl]phenol
  • Molecular Formula : C₁₄H₂₄N₂O.
  • Substituents: Branched dimethylamino-propylamine chain.
  • Key Differences :
    • Complex branching increases lipophilicity and steric effects.
    • Molecular weight: 236.35 g/mol.
    • Applications in drug design for enhanced membrane permeability .

Physicochemical and Metabolic Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications Metabolic Stability Notes
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 C₉H₉D₄NO₂ ~171.22 Aliphatic isopropylamine Isotopic tracer, internal standard Enhanced stability (kinetic isotope effect)
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol C₁₅H₁₇NO₂ 243.3 Aromatic p-tolylamine Synthetic intermediate Susceptible to oxidative metabolism
4-(2-Aminoethyl)-2-methoxyphenol C₉H₁₃NO₂ 167.2 Simple ethylamine Neurotransmitter studies Rapid O-demethylation
4-[1-({2-[(Dimethylamino)methyl]-2-methylpropyl}amino)ethyl]phenol C₁₄H₂₄N₂O 236.35 Branched dimethylaminopropylamine Drug development Steric hindrance slows metabolism

Biological Activity

2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4, also known as a stable isotope-labeled compound, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, including its effects on different biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17D4NO2
  • Molecular Weight : 213.31 g/mol
  • Appearance : Yellow solid
  • Storage Conditions : 2-8°C under inert atmosphere

The biological activity of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential effects on neurotransmitter systems and enzyme inhibition.

  • Neurotransmitter Modulation : The compound is believed to influence the levels of norepinephrine and serotonin in the brain, which are critical for mood regulation and cognitive functions.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and oxidative stress.

Antimicrobial Activity

Research has demonstrated that 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 exhibits antimicrobial properties against various pathogens. A study reported an effective minimum inhibitory concentration (MIC) against Staphylococcus aureus, comparable to established antibiotics .

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound could induce apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showing significant cytotoxic effects at concentrations as low as 50 µM .

Case Studies

  • Study on Antimicrobial Effects :
    • A study evaluated the antimicrobial efficacy of several derivatives of phenolic compounds, including 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity in Cancer Research :
    • In a comparative analysis of various phenolic compounds, 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 was shown to possess notable cytotoxic effects on lung cancer cell lines (A549). The study highlighted its mechanism involving apoptosis induction through the activation of caspase pathways .

Data Summary Table

Property Value
Molecular Weight213.31 g/mol
AppearanceYellow solid
Storage Temperature2-8°C
Antimicrobial MICEffective against S. aureus
Cytotoxicity IC50 (MCF-7)~50 µM

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